tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate
CAS No.:
Cat. No.: VC18395946
Molecular Formula: C12H14BrF2NO2
Molecular Weight: 322.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrF2NO2 |
|---|---|
| Molecular Weight | 322.15 g/mol |
| IUPAC Name | tert-butyl N-[(5-bromo-2,4-difluorophenyl)methyl]carbamate |
| Standard InChI | InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-8(13)10(15)5-9(7)14/h4-5H,6H2,1-3H3,(H,16,17) |
| Standard InChI Key | PHTFICVLOIPQQD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=C(C=C1F)F)Br |
Introduction
tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate is a synthetic organic compound that belongs to the class of carbamates. It features a tert-butyl group, a carbamate functional group, and a bromine atom along with two fluorine atoms attached to a benzene ring. The molecular formula for this compound is not explicitly provided in the available sources, but its molecular weight is approximately 328.16 g/mol. The presence of both bromine and fluorine substituents enhances its reactivity and potential biological activity.
Synthesis and Chemical Reactions
The synthesis of tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate typically involves multiple steps, including the formation of the carbamate group and the introduction of bromine and fluorine substituents. The choice of nucleophile and reaction conditions significantly influences the outcome and selectivity of these reactions.
Biological Activity and Potential Applications
Compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. The halogen substituents may enhance binding affinity to biological targets, making tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate a candidate for further pharmacological studies.
| Potential Application | Mechanism |
|---|---|
| Anti-cancer | Potential inhibition of specific enzymes or receptors |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antimicrobial | Interference with microbial enzymes or cell wall synthesis |
Interaction Studies and Pharmacological Profiling
Interaction studies involving tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate focus on its binding affinity to enzymes or receptors. Techniques such as molecular docking, enzyme inhibition assays, and receptor binding studies are employed to elucidate these interactions.
Comparison with Similar Compounds
Several compounds share structural similarities with tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate, including:
-
tert-Butyl 4-bromo-2-fluorophenylcarbamate: Contains a bromine and fluorine; used in pharmaceuticals.
-
tert-Butyl (3-bromo-5-fluorobenzyl)carbamate: Similar structure; explored for medicinal chemistry applications.
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tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate: Features additional methyl groups; potential variations in biological activity.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-Butyl 4-bromo-2-fluorophenylcarbamate | 209958-42-9 | Bromine and fluorine; pharmaceutical applications |
| tert-Butyl (3-bromo-5-fluorobenzyl)carbamate | 1177558-40-5 | Similar structure; medicinal chemistry applications |
| tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate | 2288708-88-1 | Additional methyl groups; potential variations in biological activity |
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